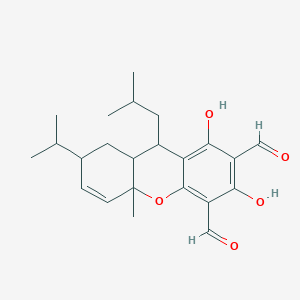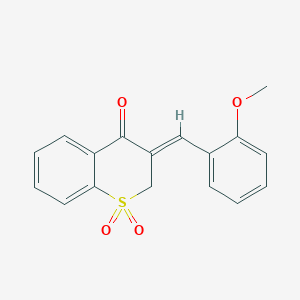
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide, also known as DBM, is a synthetic compound with potential applications in scientific research. This compound is a member of the benzothiopyran family of compounds, which have been found to exhibit a wide range of biological activities. DBM has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
作用机制
The exact mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化和生理效应
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have a variety of biochemical and physiological effects. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have antioxidant properties, which can help protect against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in scientific research is its potential as a therapeutic agent in the treatment of various diseases. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use.
未来方向
There are many potential future directions for the study of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide. Further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide and its potential applications in the treatment of various diseases. Studies are also needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use. In addition, future studies could investigate the use of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in combination with other therapeutic agents to enhance its efficacy.
合成方法
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 2-methoxybenzaldehyde with 4-chloro-2-hydroxybenzophenone in the presence of a base, followed by reduction with sodium borohydride.
科学研究应用
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to have neuroprotective effects, making it a potential therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
132794-02-6 |
|---|---|
产品名称 |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide |
分子式 |
C17H14O4S |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
InChI 键 |
OJYKFKKTLXEUFG-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
同义词 |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



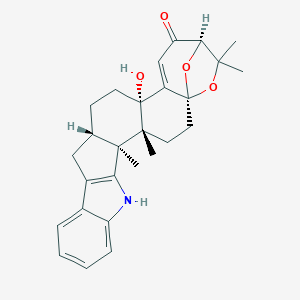
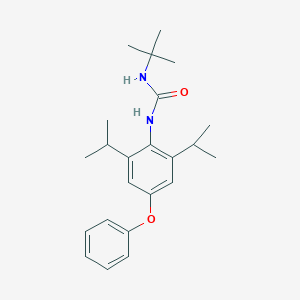
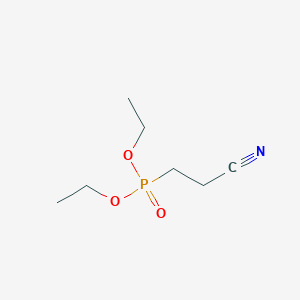
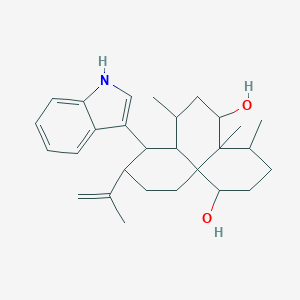
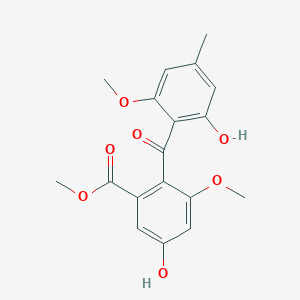
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
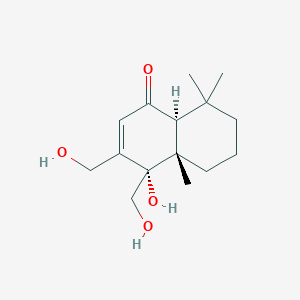
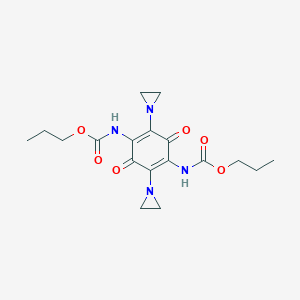
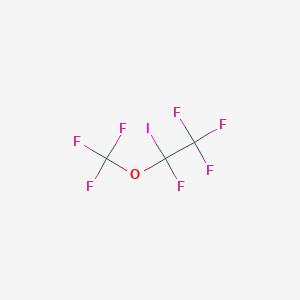
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
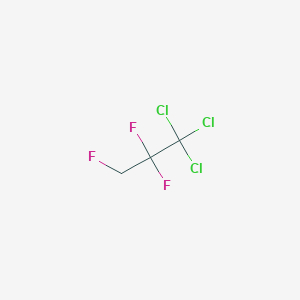
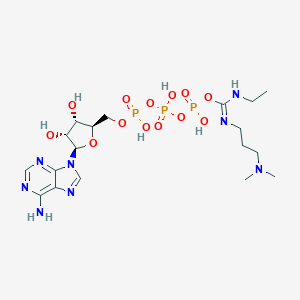
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
